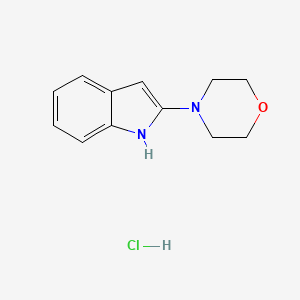

2-(morpholin-4-yl)-1H-indole hydrochloride

Description

Properties

IUPAC Name |

4-(1H-indol-2-yl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c1-2-4-11-10(3-1)9-12(13-11)14-5-7-15-8-6-14;/h1-4,9,13H,5-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIVTXDLBOGAAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC3=CC=CC=C3N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)-1H-indole hydrochloride typically involves the reaction of indole derivatives with morpholine under specific conditions. One common method includes the use of a coupling reaction where an indole derivative is reacted with morpholine in the presence of a suitable catalyst and solvent. The reaction conditions often involve moderate temperatures and controlled pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various fields.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-yl)-1H-indole hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the indole or morpholine rings.

Substitution: The compound can undergo substitution reactions where different substituents replace the hydrogen atoms on the indole or morpholine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the indole or morpholine rings.

Scientific Research Applications

Medicinal Chemistry

2-(Morpholin-4-yl)-1H-indole hydrochloride is being investigated for its potential therapeutic properties. Its applications include:

- Anticancer Activity : Research shows significant efficacy against various cancer cell lines, including breast, lung, and colorectal cancers. The compound induces apoptosis and inhibits cell proliferation, making it a candidate for drug development.

- Antimicrobial Properties : The compound exhibits activity against several bacterial strains, disrupting cell wall synthesis and inhibiting protein synthesis. This suggests potential applications in treating infections.

- Neuroprotective Effects : Preliminary studies indicate that it may reduce oxidative stress and inflammation in neuronal cells, which are critical in neurodegenerative diseases like Alzheimer's.

Biochemical Research

The compound serves as a probe in biochemical assays, helping elucidate biological pathways. It can interact with specific enzymes and receptors, modulating their activity.

Chemical Synthesis

In organic chemistry, it acts as a building block for synthesizing complex organic molecules, facilitating the development of new compounds with desired properties.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated anticancer effects on breast cancer cells; showed IC50 values in the micromolar range, indicating potent activity. |

| Study 2 | Evaluated antimicrobial efficacy against E. coli and S. aureus; demonstrated significant inhibition at low concentrations. |

| Study 3 | Assessed neuroprotective properties in an animal model of Alzheimer's disease; reported reduced cognitive decline and oxidative damage. |

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of 2-(Morpholin-4-yl)-1H-indole Hydrochloride and Related Compounds

Key Differences and Trends

Substitution Position and Functional Groups

- Morpholine Placement: The target compound features a morpholine ring directly attached to the indole core at C2, whereas analogues like compound 21 (quinoline derivative) and GW405833 incorporate morpholine via ethyl or propyl linkers . Direct substitution at C2 may enhance steric accessibility compared to extended chains.

- Halogenation vs. Polar Groups : Compounds 8–10 () prioritize halogenation (Cl, Br) at C5/C6 of indole, paired with imidazole-aryl groups. In contrast, the target compound lacks halogens but includes a hydrophilic morpholine-HCl salt, likely improving aqueous solubility .

Thermal Stability

Pharmacological and Industrial Relevance

- Target Compound: Limited data exist on its biological activity, but morpholine-containing compounds are often explored as kinase inhibitors or GPCR modulators .

- Imidazole-Indole Hybrids (Compounds 8–11) : These derivatives are structurally optimized for π-π stacking and hydrogen bonding, which may enhance binding to hydrophobic enzyme pockets .

Biological Activity

2-(Morpholin-4-yl)-1H-indole hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C11H12ClN3O

- Molecular Weight : 239.68 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzyme Inhibition : The compound may inhibit specific kinases or phosphatases, which play crucial roles in cellular signaling pathways.

- Receptor Modulation : It can act on G-protein coupled receptors (GPCRs), influencing downstream signaling cascades that affect cellular functions.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, including:

- Breast Cancer

- Lung Cancer

- Colorectal Cancer

The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

Another area of interest is the compound's antimicrobial properties. It has shown efficacy against several bacterial strains, suggesting potential applications in treating infections. The specific mechanisms include disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in neurodegenerative diseases. The compound appears to reduce oxidative stress and inflammation in neuronal cells, which are key contributors to neurodegeneration .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the anticancer effects on breast cancer cells; showed IC50 values in the micromolar range, indicating potent activity. |

| Study 2 | Evaluated antimicrobial efficacy against E. coli and S. aureus; demonstrated significant inhibition at low concentrations. |

| Study 3 | Assessed neuroprotective properties in an animal model of Alzheimer's disease; reported reduced cognitive decline and oxidative damage. |

Q & A

What are the optimal synthetic routes for 2-(morpholin-4-yl)-1H-indole hydrochloride, and how can reaction efficiency be improved?

Basic Research Question

Methodological Answer:

The synthesis typically involves coupling morpholine derivatives with indole precursors. Key steps include:

- Reagent Selection : Use 1H-indole as the core scaffold, reacting with morpholine under nucleophilic substitution or Buchwald-Hartwig amination conditions.

- Solvent and Temperature : Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at 60–80°C improves solubility and reaction kinetics .

- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos enhance coupling efficiency .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) ensures high purity.

Optimization Tips : - Monitor reaction progress via TLC or HPLC.

- Adjust stoichiometry (morpholine:indole ratio 1.2:1) to minimize unreacted starting material.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.